molecular formula C22H19F3N4O2 B6546027 2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 946232-81-1

2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6546027
CAS No.: 946232-81-1
M. Wt: 428.4 g/mol
InChI Key: CSHUFSWHWAKHFE-UHFFFAOYSA-N
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Description

2-{2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic compound characterized by the presence of an oxadiazole ring attached to an indole moiety, with a trifluoromethyl-substituted phenylacetamide group. This compound is of significant interest in pharmaceutical and medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves several steps:

  • Formation of the oxadiazole ring: : Starting from an appropriate hydrazide and an isocyanate, the oxadiazole ring can be formed through a cyclization reaction.

  • Synthesis of the indole derivative: : The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

  • Coupling reactions: : The oxadiazole and indole derivatives can be coupled using a suitable linker, often under basic conditions.

  • Amidation: : The final step involves the reaction with trifluoromethyl-substituted phenylacetic acid to form the desired acetamide compound.

Industrial Production Methods

While laboratory synthesis focuses on small-scale, precise reactions, industrial production of this compound might involve optimizing these synthetic routes for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and process intensification techniques to ensure scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidative reactions, particularly at the indole moiety.

  • Reduction: : The oxadiazole ring could be reduced under specific conditions.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl and indole rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride.

  • Substitution: : Reagents like halides for electrophilic substitution or organolithium compounds for nucleophilic substitution.

Major Products

  • Oxidation products: : Oxidized forms of the indole and oxadiazole rings.

  • Reduction products: : Reduced derivatives of the oxadiazole ring.

  • Substitution products: : Variously substituted indole and phenyl rings.

Scientific Research Applications

Chemistry

This compound serves as a precursor or intermediate in the synthesis of more complex molecules and is studied for its reactive properties.

Biology and Medicine

It has shown potential as an antimicrobial, anti-inflammatory, and anticancer agent. Its interaction with biological macromolecules is of particular interest.

Industry

It may be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability.

Mechanism of Action

The compound interacts with specific molecular targets, including enzymes and receptors. Its mechanism of action involves binding to these targets and modulating their activity. The pathways affected may include:

  • Inflammatory pathways: : Inhibiting key enzymes involved in inflammation.

  • Cell cycle regulation: : Affecting proteins that control cell proliferation.

Comparison with Similar Compounds

2-{2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide stands out due to the unique combination of its structural components. Similar compounds include:

  • Indole derivatives: : Varying in their substituents but sharing the core indole structure.

  • Oxadiazole derivatives: : Compounds with different substituents on the oxadiazole ring.

  • Phenylacetamide derivatives: : Featuring various substitutions on the phenyl ring.

This combination imparts unique physical and chemical properties, making it a compound of significant interest in multiple fields of research.

Properties

IUPAC Name

2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N4O2/c1-13(2)20-27-28-21(31-20)18-11-14-7-3-6-10-17(14)29(18)12-19(30)26-16-9-5-4-8-15(16)22(23,24)25/h3-11,13H,12H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHUFSWHWAKHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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